Tabimorelin
Übersicht
Beschreibung
Tabimorelin (INN) (developmental code name NN-703) is a drug which acts as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue, mimicking the effects of the endogenous peptide agonist ghrelin as a stimulator of growth hormone (GH) release .
Synthesis Analysis
Tabimorelin, one of the first-generation GHSs, was derived from ipamorelin by Novo Nordisk . It increased GH release as well as the production of insulin-like growth factor-1 (IGF-1) and IGF binding protein 3 (IGFBP-3) with subtle changes in adrenocorticotropic hormone, cortisol, and prolactin in healthy male subjects .Molecular Structure Analysis
The molecular formula of Tabimorelin is C68H84N8O10. Its average mass is 1173.442 Da and its monoisotopic mass is 1172.630981 Da .Chemical Reactions Analysis
Analytical methods were developed to determine the potential misuse of the ghrelin mimetics capromorelin, macimorelin, and tabimorelin in sports . The drugs’ biotransformation led to the preliminary identification of 51 metabolites of capromorelin, 12 metabolites of macimorelin, and 13 metabolites of tabimorelin .Physical And Chemical Properties Analysis
The molecular formula of Tabimorelin is C32H40N4O3. Its average mass is 528.685 Da and its monoisotopic mass is 528.310059 Da .Wissenschaftliche Forschungsanwendungen
Tabimorelin, also known as NN-703 , is a drug that acts as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue. It mimics the effects of the endogenous peptide agonist ghrelin as a stimulator of growth hormone (GH) release . Here is a comprehensive analysis of its scientific research applications:
Doping Control
Due to its GH-stimulating properties, Tabimorelin is also a subject of interest in anti-doping research to develop methods for detecting its misuse .
Metabolic Diseases
As a GHSR agonist, Tabimorelin has implications in treating metabolic diseases by influencing metabolism through GH regulation .
Nervous System Diseases
Research has explored Tabimorelin’s applications in nervous system diseases, possibly due to its effects on GH levels and related physiological processes .
Wirkmechanismus
Tabimorelin, also known as Tabimorelin [INN] or developmental code name NN-703, is a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue .
Target of Action
Tabimorelin primarily targets the ghrelin/growth hormone secretagogue receptor (GHSR) . GHSR is a receptor that binds ghrelin, the body’s natural ligand for this receptor . The primary role of GHSR is to stimulate the release of growth hormone (GH) when activated .
Mode of Action
Tabimorelin mimics the effects of the endogenous peptide agonist ghrelin, acting as a stimulator of growth hormone (GH) release . By binding to and activating GHSR, it triggers a series of intracellular events that lead to the release of GH .
Biochemical Pathways
Upon activation of GHSR, Tabimorelin stimulates the release of GH, which in turn leads to increased levels of insulin-like growth factor 1 (IGF-1) . It also causes smaller transient increases in levels of other hormones such as adrenocorticotropic hormone (ACTH), cortisol, and prolactin .
Pharmacokinetics
Tabimorelin exhibits good oral bioavailability, making it an attractive alternative to daily injections of GH . It has been found to act as a cyp3a4 inhibitor, which could potentially lead to undesirable interactions with other drugs metabolized by this enzyme .
Result of Action
The activation of GHSR by Tabimorelin and the subsequent release of GH result in sustained increases in levels of GH and IGF-1 . This can lead to various physiological effects, including increased bone density, muscle mass, and decreased body fat .
Action Environment
The efficacy and stability of Tabimorelin can be influenced by various environmental factors. For instance, factors such as diet, exercise, sleep, and stress can affect GH secretion and thus potentially influence the effectiveness of Tabimorelin . Furthermore, as a CYP3A4 inhibitor, Tabimorelin could interact with other drugs metabolized by this enzyme, potentially affecting its action .
Eigenschaften
IUPAC Name |
(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURGZWOTGMLDJP-ZCYANPAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027158 | |
Record name | Tabimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tabimorelin | |
CAS RN |
193079-69-5 | |
Record name | Tabimorelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=193079-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tabimorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193079695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tabimorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TABIMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L51CBE03KF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.